Benzofuran Prop-2-enoate Derivatives: Synthetic Pathways and Pharmacological Applications
Benzofuran Prop-2-enoate Derivatives: Synthetic Pathways and Pharmacological Applications
This guide provides an in-depth technical analysis of benzofuran prop-2-enoate derivatives , a class of pharmacophores merging the lipophilic, bioactive benzofuran core with the electrophilic, reactive prop-2-enoate (acrylate) side chain.
Executive Summary
Benzofuran prop-2-enoates (also referred to as benzofuran acrylates or cinnamates) represent a privileged scaffold in medicinal chemistry.[1][2] Their biological potency stems from a dual-mechanism architecture: the benzofuran moiety serves as a DNA-intercalating or protein-binding anchor, while the prop-2-enoate side chain acts as a Michael acceptor, capable of covalent interactions with cysteine residues in target enzymes. This guide details their synthesis, structure-activity relationships (SAR), and therapeutic profiles in oncology and infectious disease.[3]
Chemical Architecture & Scaffold Analysis
The core structure consists of a benzofuran ring substituted with a propenoic acid ester group. The position of the side chain (typically C-2 or C-5) and the geometry of the alkene (
The Pharmacophore[4][5]
-
The Anchor (Benzofuran): Mimics nucleobases; high affinity for hydrophobic pockets in kinases and tubulin.
-
The Warhead (Prop-2-enoate): The
-unsaturated carbonyl system is an electrophile. It targets nucleophilic centers (e.g., thiol groups of Cys residues) via 1,4-conjugate addition (Michael addition). -
The Linker (Ester): Modulates lipophilicity (LogP) and bioavailability; susceptible to esterase hydrolysis in vivo (prodrug potential).
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points and their impact on biological activity.
Caption: SAR map highlighting the electrophilic warhead (red) and lipophilic modulators (green/grey).
Synthetic Strategies
Accessing diversity in benzofuran prop-2-enoates requires robust C-C bond formation chemistries. Three primary routes are employed, selected based on the availability of starting materials and tolerance of functional groups.
Route A: Knoevenagel Condensation (Green Chemistry)
The most industrial-friendly route involving the condensation of benzofuran-2-carbaldehyde with active methylene compounds (e.g., malonic acid or ethyl acetate) in the presence of a base (piperidine).
-
Advantages: High atom economy, (E)-selectivity, metal-free.
-
Limitations: Requires aldehyde precursor.
Route B: Wittig / Horner-Wadsworth-Emmons (HWE)
Reaction of benzofuran aldehydes with phosphonium ylides or phosphonates.
-
Advantages: Excellent stereocontrol (HWE gives exclusively E-isomer), mild conditions.
-
Limitations: Atom inefficient (phosphine oxide waste).
Route C: Heck Coupling (Late-Stage Functionalization)
Palladium-catalyzed coupling of halobenzofurans with acrylates.
-
Advantages: Allows late-stage introduction of the acrylate tail onto complex cores.
-
Limitations: Pd catalyst cost, removal of metal residues.
Visualization: Synthetic Workflows
Caption: Three primary synthetic routes to benzofuran prop-2-enoates, prioritizing (E)-stereoselectivity.
Therapeutic Profiles & Biological Activity[2][3][4][5][7][8][9][10][11]
Anticancer Activity
Benzofuran prop-2-enoates exhibit cytotoxicity against various cell lines (HeLa, MCF-7, HCT-116).
-
Mechanism: The primary mode of action is often angiogenesis inhibition and tubulin polymerization inhibition . The structural similarity to combretastatin A-4 allows these molecules to bind to the colchicine site of tubulin.
-
Key Data: Derivatives with electron-donating groups (OMe) on the benzene ring and an ethyl/methyl ester tail show IC50 values in the low micromolar range (0.5 - 5.0 µM).
-
Angiogenesis: Ethyl 3-(benzofuran-2-yl)acrylates have been shown to inhibit HUVEC (Human Umbilical Vein Endothelial Cells) proliferation, a marker for anti-angiogenic potential.
Antimicrobial Activity
The lipophilic nature of the benzofuran ring facilitates penetration of bacterial cell membranes (Gram-positive selectivity), while the acrylate moiety disrupts metabolic enzymes.
-
Spectrum: Active against S. aureus (including MRSA) and B. subtilis.
-
SAR Insight: Introduction of a halogen (Cl, Br) at the C-5 position of the benzofuran ring significantly enhances antibacterial potency (MIC values often < 10 µg/mL).
Quantitative Data Summary
| Derivative Type | Substitution (R) | Target Cell/Organism | Activity Metric | Ref |
| Ethyl ester | 5-OMe, 2-Acrylate | MCF-7 (Breast Cancer) | IC50: 2.8 µM | [1] |
| Methyl ester | 5-Br, 2-Acrylate | S. aureus (Bacteria) | MIC: 8.0 µg/mL | [2] |
| Acid (Free) | Unsubstituted | HUVEC (Angiogenesis) | IC50: 15.2 µM | [3] |
| Amide (Hybrid) | Morpholine tail | A549 (Lung Cancer) | IC50: 1.4 µM | [4] |
Experimental Protocols
Protocol 1: General Synthesis via Knoevenagel Condensation
Objective: Synthesis of Ethyl 3-(benzofuran-2-yl)prop-2-enoate.
-
Reagents: Benzofuran-2-carbaldehyde (1.0 eq), Monoethyl malonate (1.2 eq), Piperidine (cat.), Pyridine (solvent).
-
Procedure:
-
Dissolve benzofuran-2-carbaldehyde in dry pyridine (5 mL/mmol).
-
Add monoethyl malonate and catalytic piperidine (3-4 drops).
-
Reflux the mixture at 100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Pour reaction mixture into ice-cold HCl (10%) to neutralize pyridine. A precipitate will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the (E)-isomer as white/pale yellow crystals.
-
-
Validation:
-
1H NMR: Look for doublet signals for vinyl protons at
6.5-7.8 ppm with coupling constant Hz (confirming E-geometry). -
IR: Strong C=O stretch at ~1710 cm⁻¹.
-
Protocol 2: MTT Cytotoxicity Assay
Objective: Determine IC50 against MCF-7 cells.
-
Seeding: Seed MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate for 24h.
-
Treatment: Add test compounds dissolved in DMSO (final conc. < 0.1%) at serial dilutions (0.1 - 100 µM).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate % viability vs. control.
Future Outlook & Optimization
The benzofuran prop-2-enoate scaffold is a "privileged structure" but faces challenges in solubility and metabolic stability (ester hydrolysis).
-
Bioisosteres: Replacing the ester with a 1,2,4-oxadiazole or amide can improve metabolic stability while retaining the geometry.
-
Hybrids: Linking the acrylate to a NO-releasing moiety or a specific kinase inhibitor pharmacophore (e.g., quinazoline) is a trending strategy to overcome multidrug resistance (MDR).
References
-
Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Bioorganic Chemistry, 2020.[4] Link
-
Synthesis and antibacterial activity of novel benzofuran ester derivatives. Indian Journal of Heterocyclic Chemistry, 2014. Link
-
Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013. Link
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][5][6] Link
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Marine Drugs, 2023. Link
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
